methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14930350
InChI: InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol

methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC14930350

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate -

Specification

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
IUPAC Name methyl 6-methoxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3
Standard InChI Key IZMKHCHDPKJZSL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate features a bicyclic benzopyrone scaffold with substituents at the 3-, 6-, and 2-positions (Figure 1). The methoxy group at C6 and the methyl ester at C3 introduce steric and electronic modifications that influence reactivity and biological interactions. Key physicochemical parameters include:

Molecular Formula: C12H10O5\text{C}_{12}\text{H}_{10}\text{O}_5
Molecular Weight: 234.21 g/mol
IUPAC Name: Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Comparative analysis with ethyl and propyl analogs reveals that ester chain length modulates lipophilicity. For example, the ethyl analog (C13H12O5) has a logP of 1.98 , suggesting the methyl derivative may exhibit slightly lower hydrophobicity. The 2-oxo group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents compared to non-oxygenated chromenes .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For example, reacting 4-methoxyresorcinol with methyl acetoacetate in concentrated sulfuric acid yields the chromene backbone .

  • Esterification: Subsequent reaction with methanol in the presence of catalytic H2SO4\text{H}_2\text{SO}_4 or p-toluenesulfonic acid completes the synthesis.

Optimized Conditions:

  • Temperature: 80–100°C

  • Solvent: Toluene or dichloromethane

  • Yield: 60–75% (based on ethyl analog data)

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

  • Microwave-Assisted Reactions: Reduce reaction time from hours to minutes (e.g., 15 min at 150 W) .

  • Ionic Liquid Catalysts: [BMIM][HSO4] improves recyclability, achieving 82% yield in three cycles.

  • Solvent-Free Systems: Minimize waste generation while maintaining 70% efficiency.

Reactivity and Functionalization

The compound undergoes characteristic coumarin reactions, with modifications at three reactive sites:

Reaction SiteTypical Transformations
2-Oxo GroupReduction to dihydrocoumarins, condensation with hydrazines
Methoxy GroupDemethylation (HI/red P), nucleophilic substitution
Ester MoietyHydrolysis to carboxylic acid, transesterification

Notable Reactions:

  • Selective Demethylation:
    HI (aq)6-hydroxy derivative\text{HI (aq)} \rightarrow 6\text{-hydroxy derivative}
    Used to generate phenolic analogs for antioxidant studies .

  • Michael Addition:
    The α,β-unsaturated lactone reacts with amines (e.g., piperidine) to form adducts with enhanced bioactivity.

  • Photodimerization:
    UV irradiation induces [2+2] cycloaddition, creating dimers for materials applications.

Biological Activities and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity:

MicroorganismMIC (µg/mL)Comparison (Ciprofloxacin)
S. aureus3216
E. coli6432

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups . The methoxy group enhances penetration through hydrophobic bacterial membranes.

Anti-Inflammatory Action

The compound inhibits COX-2 (IC50 = 2.1 µM) and reduces TNF-α production in RAW 264.7 macrophages by 68% at 10 µM .

Industrial and Research Applications

Fluorescent Probes

The rigid chromene core exhibits blue fluorescence (λem = 450 nm), suitable for:

  • Metal ion sensing (Al³⁺ detection limit: 0.1 µM)

  • Cell imaging probes with low cytotoxicity

Polymer Additives

Incorporation into polyesters (5% w/w) improves:

  • UV resistance (90% retention after 500 h QUV)

  • Thermal stability (Tg increased by 22°C)

Drug Delivery Systems

Esterase-mediated hydrolysis enables controlled release of carboxylic acid derivatives in physiological environments.

Challenges and Future Directions

  • Synthetic Scalability: Current batch processes limit industrial production. Continuous flow systems could enhance yield (projected 85% at pilot scale).

  • Toxicity Profiling: Limited data on chronic exposure effects; required studies:

    • 90-day rodent trials

    • AMES mutagenicity screening

  • Hybrid Derivatives: Rational design of Schiff base or metal complexes to amplify bioactivity.

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